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Abstract
Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a variety of physiological and

pathological processes, most notably in the orchestration of allergic inflammation. Its effects

are transduced through two distinct G protein-coupled receptors: the D-type prostanoid

receptor 1 (DP1) and the more recently discovered DP2, also known as the chemoattractant

receptor-homologous molecule expressed on Th2 cells (CRTH2). The discovery of DP2 has

significantly advanced our understanding of the mechanisms underlying type 2 immunity and

has identified it as a promising therapeutic target for allergic diseases such as asthma and

atopic dermatitis. This technical guide provides an in-depth overview of the discovery, initial

characterization, and core functionalities of the DP2 receptor, with a focus on the quantitative

data and experimental methodologies that have been pivotal in its elucidation.

Discovery and Cloning of DP2 (CRTH2)
The discovery of a second PGD2 receptor, now known as DP2, arose from research focused

on identifying molecules specifically expressed on T helper type 2 (Th2) lymphocytes, which

are central to the pathogenesis of allergic inflammation.

In 1999, Nagata and colleagues identified a novel orphan G protein-coupled receptor, which

they named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).

[1] Their research demonstrated the selective expression of CRTH2 mRNA in human Th2 cells,
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but not Th1 cells.[1] This finding was significant as it suggested a potential role for this receptor

in Th2-mediated immune responses.

The connection between CRTH2 and PGD2 was solidified in 2001 by Hirai and colleagues.[2]

They observed that PGD2 was a potent and specific ligand for CRTH2, inducing calcium

mobilization and chemotaxis in CRTH2-transfected cells.[2][3] This functional characterization

established CRTH2 as the second receptor for PGD2, leading to its alternative designation as

DP2. The receptor was initially identified as an orphan receptor, GPR44, in 1999.[4][5]

The human DP2 receptor is a 395-amino acid protein with a predicted molecular weight of 43

kDa.[1] The gene encoding DP2, PTGDR2, is located on chromosome 11.[5]

Ligand Binding and Receptor Pharmacology
The initial characterization of DP2 involved comprehensive radioligand binding studies to

determine its affinity for PGD2 and other prostanoids. These studies were crucial for

understanding the receptor's pharmacological profile and for distinguishing its activity from that

of the DP1 receptor.

Data Presentation: Ligand Binding Affinities for DP2
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Ligand Receptor Assay Type Ki (nM) Kd (nM) Reference

PGD2 Human DP2

Competition

Binding

([3H]PGD2)

2.4 - [6][7]

PGD2 Human DP2

Saturation

Binding

([3H]PGD2)

-

2.5 (high

affinity), 109

(low affinity)

[7]

13,14-

dihydro-15-

keto PGD2

(DK-PGD2)

Human DP2

Competition

Binding

([3H]PGD2)

2.91 - [7]

15-deoxy-

Δ12,14-PGJ2
Human DP2

Competition

Binding

([3H]PGD2)

3.15 - [7]

Δ12-PGJ2 Human DP2

Competition

Binding

([3H]PGD2)

6.8 - [6][8]

Δ12-PGD2 Human DP2

Competition

Binding

([3H]PGD2)

7.63 - [6][8]

9α,11β-PGF2 Human DP2

Competition

Binding

([3H]PGD2)

315.0 - [6][8]

Signal Transduction Pathways
DP2 is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[7] Activation of

DP2 by PGD2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the

dissociation of the Gβγ subunits can activate phospholipase C (PLC), leading to the generation

of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][7]
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This calcium mobilization is a hallmark of DP2 activation and is a key event in mediating the

receptor's pro-inflammatory effects.

PGD2 DP2 ReceptorBinds Gi/o ProteinActivates

Adenylyl CyclaseInhibits

Phospholipase C

Activates (via Gβγ)

cAMPDecreases

PIP2Cleaves

IP3

DAG

Ca²⁺ (ER)Stimulates Release Cytosolic Ca²⁺
Cellular Responses

(Chemotaxis, Degranulation,
Cytokine Release)

Mediates

Start Prepare Membranes
from DP2-expressing cells

Incubate Membranes with
Radiolabeled PGD2 ([³H]PGD2)

and unlabeled competitor

Separate Bound and Free
Radioligand via Filtration

Quantify Bound
Radioactivity

Analyze Data
(Scatchard or non-linear regression)

to determine Ki/Kd
End
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Start
Load DP2-expressing cells

with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM)

Wash cells to remove
extracellular dye

Stimulate cells with
agonist (e.g., PGD2)

Measure changes in
fluorescence intensity over time

using a plate reader (e.g., FLIPR)

Analyze Data
(calculate EC50 for agonists

or IC50 for antagonists)
End

Start

Set up a transwell chamber with a
porous membrane separating upper

and lower compartments

Add chemoattractant (e.g., PGD2)
to the lower chamber

Add DP2-expressing cells
(e.g., Th2 cells, eosinophils)

to the upper chamber

Incubate the chamber to allow
cell migration towards the

chemoattractant

Quantify the number of cells that
have migrated to the lower chamber

Analyze Data
(determine chemotactic index and EC50)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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